molecular formula C15H19NO2 B12591209 3-[(4-Methoxyphenyl)imino]-2,2,4,4-tetramethylcyclobutan-1-one CAS No. 605686-44-0

3-[(4-Methoxyphenyl)imino]-2,2,4,4-tetramethylcyclobutan-1-one

Cat. No.: B12591209
CAS No.: 605686-44-0
M. Wt: 245.32 g/mol
InChI Key: QEJVYZVHBRYHEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Methoxyphenyl)imino]-2,2,4,4-tetramethylcyclobutan-1-one is an organic compound characterized by its unique structure, which includes a cyclobutanone ring substituted with a methoxyphenyl imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methoxyphenyl)imino]-2,2,4,4-tetramethylcyclobutan-1-one typically involves the reaction of 4-methoxyaniline with 2,2,4,4-tetramethylcyclobutanone under specific conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imino group. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methoxyphenyl)imino]-2,2,4,4-tetramethylcyclobutan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction being carried out .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

3-[(4-Methoxyphenyl)imino]-2,2,4,4-tetramethylcyclobutan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-Methoxyphenyl)imino]-2,2,4,4-tetramethylcyclobutan-1-one involves its interaction with specific molecular targets. The imino group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methoxyphenyl)imino]-2,2,4,4-tetramethylcyclobutan-1-one
  • 3-[(4-Methoxyphenyl)imino]-2,2,4,4-tetramethylcyclobutan-1-ol
  • 3-[(4-Methoxyphenyl)imino]-2,2,4,4-tetramethylcyclobutan-1-thione

Uniqueness

3-[(4-Methoxyphenyl)imino]-2,2,4,4-tetramethylcyclobutan-1-one is unique due to its specific structural features, such as the presence of both a cyclobutanone ring and a methoxyphenyl imino group.

Biological Activity

3-[(4-Methoxyphenyl)imino]-2,2,4,4-tetramethylcyclobutan-1-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by a cyclobutanone core with a methoxyphenyl imine substituent. Its molecular formula is C15H19NC_{15}H_{19}N and it has a molar mass of approximately 229.32 g/mol. The structural formula can be represented as follows:

3 4 Methoxyphenyl imino 2 2 4 4 tetramethylcyclobutan 1 one\text{3 4 Methoxyphenyl imino 2 2 4 4 tetramethylcyclobutan 1 one}

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities including:

  • Antioxidant Properties : The presence of the methoxy group contributes to the compound's ability to scavenge free radicals, which is crucial in preventing oxidative stress-related damage.
  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains.
  • Cytotoxic Effects : In vitro studies have shown that it may induce apoptosis in cancer cell lines, indicating potential as an anticancer agent.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival.
  • Modulation of Signaling Pathways : It could affect pathways such as MAPK/ERK and PI3K/Akt, which are critical in cancer progression.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenges free radicals; reduces oxidative stress
AntimicrobialInhibits growth of Gram-positive and Gram-negative bacteria
CytotoxicInduces apoptosis in cancer cell lines

Case Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antioxidant activity when tested against DPPH radicals. The results indicated a dose-dependent response with an IC50 value comparable to well-known antioxidants like ascorbic acid.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties revealed that the compound showed inhibitory effects on Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, suggesting moderate antibacterial efficacy.

Case Study 3: Cytotoxicity in Cancer Cells

In vitro assays using human breast cancer cell lines (MCF-7) indicated that treatment with the compound resulted in a significant reduction in cell viability after 48 hours. Flow cytometry analysis confirmed an increase in early and late apoptotic cells, supporting its potential as an anticancer agent.

Properties

CAS No.

605686-44-0

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

3-(4-methoxyphenyl)imino-2,2,4,4-tetramethylcyclobutan-1-one

InChI

InChI=1S/C15H19NO2/c1-14(2)12(15(3,4)13(14)17)16-10-6-8-11(18-5)9-7-10/h6-9H,1-5H3

InChI Key

QEJVYZVHBRYHEQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=NC2=CC=C(C=C2)OC)C(C1=O)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.